(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a 1,3-dioxane ring and a diphenylphosphine oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1,3-dioxane under specific conditions. One common method includes the use of a catalyst such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound results in the formation of diphenylphosphine oxide derivatives, while reduction can yield diphenylphosphine .
Scientific Research Applications
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism by which (1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound has a similar dioxane ring structure but differs in its phosphonium group.
Diphenyl (2-oxo-1,3-oxazol-3(2H)-yl)phosphonate: This compound contains a similar diphenylphosphine oxide group but has an oxazole ring instead of a dioxane ring.
Uniqueness
(1,3-Dioxan-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a dioxane ring and a diphenylphosphine oxide group.
Properties
CAS No. |
20570-21-2 |
---|---|
Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1,3-dioxane |
InChI |
InChI=1S/C16H17O3P/c17-20(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-18-12-7-13-19-16/h1-6,8-11,16H,7,12-13H2 |
InChI Key |
PYFXDOWLSLTVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.